An In-depth Technical Guide to the Physicochemical Properties of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS No: 66497-44-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, predicted properties, and detailed experimental protocols for the empirical determination of key parameters such as solubility, melting point, and pKa. While experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization by synthesizing information from authoritative chemical databases and outlining validated analytical methodologies. Our objective is to equip researchers with the foundational knowledge and practical workflows required to thoroughly characterize this and similar heterocyclic compounds, thereby facilitating its evaluation in discovery and development pipelines.
Introduction and Chemical Identity
5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused furo[3,2-b]pyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The hydrochloride salt form suggests an approach to improve the solubility and handling of the parent molecule. Accurate characterization of its physicochemical properties is a critical first step in any research and development endeavor, as these properties fundamentally influence a compound's behavior in biological systems and its suitability for formulation.
Table 1: Chemical Identity of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
| Identifier | Value | Source |
| IUPAC Name | 5-methylfuro[3,2-b]pyridine-2-carboxylic acid;hydrochloride | [3] |
| CAS Number | 66497-44-7 | [3] |
| Molecular Formula | C₉H₈ClNO₃ | |
| Molecular Weight | 213.62 g/mol | Calculated |
| Canonical SMILES | CC1=NC2=C(C=C1)OC(=C2)C(=O)O.Cl | [4] |
| InChI Key | LADTXKMLMKDJSO-UHFFFAOYSA-N | [3] |
| Physical Form | White to Yellow Solid |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design and hypothesis generation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Source |
| XlogP | 1.6 | PubChem[4] |
| Monoisotopic Mass | 213.01927 Da | PubChem[4] |
The predicted XlogP of 1.6 for the free base suggests a moderate lipophilicity, a key determinant of a molecule's ability to cross biological membranes.
Core Physicochemical Parameters: Experimental Determination
This section outlines the authoritative, step-by-step protocols for the experimental determination of the critical physicochemical properties of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride. The causality behind each step is explained to provide a deeper understanding of the methodology.
Melting Point Determination
The melting point is a fundamental indicator of a solid's purity. For a crystalline solid, a sharp melting range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Method
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Sample Preparation: A small, dry sample of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride is finely powdered.
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Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, allowing for an accurate determination of the melting range.
Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption and distribution. As a hydrochloride salt, the solubility of this compound is expected to be pH-dependent.
Experimental Protocol: Equilibrium Shake-Flask Method
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Solution Preparation: An excess amount of the compound is added to a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4).
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Equilibration: The resulting slurries are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The saturated solutions are filtered or centrifuged to remove undissolved solid.
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Solubility Determination: The measured concentration represents the equilibrium solubility at the specific pH and temperature.
Causality: Using a range of pH values is essential to understand how the ionization state of the carboxylic acid and the pyridine nitrogen affects solubility, which is critical for predicting its behavior in the gastrointestinal tract.
Caption: Workflow for Aqueous Solubility Determination.
Dissociation Constant (pKa) Determination
The pKa values dictate the extent of ionization of a molecule at a given pH. For the subject molecule, we anticipate at least two pKa values: one for the carboxylic acid (acidic) and one for the pyridine nitrogen (basic).
Experimental Protocol: Potentiometric Titration
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Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water, often with a co-solvent like methanol if aqueous solubility is low.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Sophisticated software can be used to analyze the curve and determine multiple pKa values.
Causality: Potentiometric titration directly measures the change in proton concentration as a function of added base, allowing for a precise determination of the equilibrium constant for the dissociation of the acidic and protonated basic functional groups.
Caption: Potentiometric pKa Determination Workflow.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While specific spectra for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride are not publicly available, this section outlines the expected data and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
Expected ¹H NMR Features:
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Aromatic protons on the pyridine and furan rings.
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A singlet corresponding to the methyl group protons.
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A downfield signal for the carboxylic acid proton, which may be broad and exchangeable with D₂O.
Expected ¹³C NMR Features:
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Signals for the quaternary and protonated carbons of the fused ring system.
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A signal for the methyl carbon.
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A downfield signal for the carboxylic acid carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
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A broad O-H stretch from the carboxylic acid.
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A C=O stretch from the carboxylic acid.
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C=N and C=C stretching vibrations from the aromatic rings.
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C-O stretching from the furan ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrum:
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A molecular ion peak corresponding to the free base [C₉H₇NO₃]⁺ or the protonated molecule [C₉H₇NO₃+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride. While a comprehensive experimental dataset is not yet publicly available, the predicted properties and detailed analytical protocols outlined herein offer a clear and authoritative path for researchers to fully characterize this compound. The provided methodologies are robust, self-validating, and grounded in established analytical principles, ensuring that the data generated will be reliable and suitable for guiding further research and development activities.
References
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National Center for Biotechnology Information. (n.d.). 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride. PubChem. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methylfuro[3,2-b]pyridine. PubChem. Retrieved January 18, 2026, from [Link]
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Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Retrieved January 18, 2026, from [Link]
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Dana Bioscience. (n.d.). 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid 5g. Retrieved January 18, 2026, from [Link]
Sources
- 1. 66497-44-7|5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride | 66497-44-7 [sigmaaldrich.com]
- 4. PubChemLite - 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (C9H7NO3) [pubchemlite.lcsb.uni.lu]
